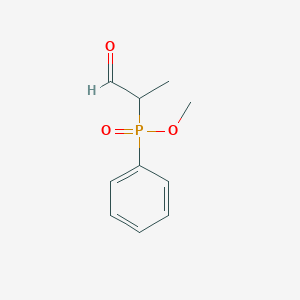
Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester typically involves multiple steps. One common method is the esterification of 4-bromobenzoic acid with 2,2,2-trifluoro-1-isocyanato-1-phenylethanol under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine atom in the benzoic acid moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles such as amines or thiols, forming stable covalent bonds. This reactivity is crucial for its applications in organic synthesis and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: Shares the bromine-substituted benzoic acid moiety.
2,2,2-Trifluoroethyl isocyanate: Contains the trifluoroethyl isocyanate group.
Phenyl isocyanate: Similar isocyanate functionality with a phenyl group.
Uniqueness
Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester is unique due to the combination of its functional groups, which imparts distinct reactivity and potential applications. The presence of both bromine and trifluoro groups enhances its chemical versatility and potential for diverse applications in research and industry.
Properties
CAS No. |
113445-97-9 |
|---|---|
Molecular Formula |
C16H9BrF3NO3 |
Molecular Weight |
400.15 g/mol |
IUPAC Name |
(2,2,2-trifluoro-1-isocyanato-1-phenylethyl) 4-bromobenzoate |
InChI |
InChI=1S/C16H9BrF3NO3/c17-13-8-6-11(7-9-13)14(23)24-15(21-10-22,16(18,19)20)12-4-2-1-3-5-12/h1-9H |
InChI Key |
CULKIWFNPXOSTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(N=C=O)OC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



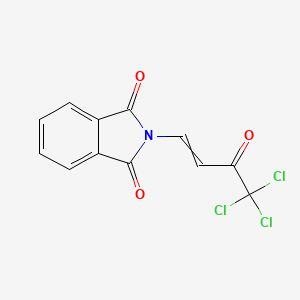
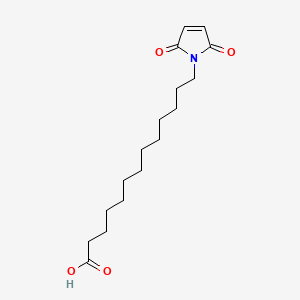
![4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL](/img/structure/B14300032.png)
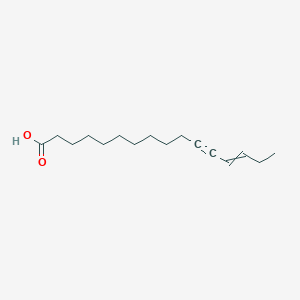



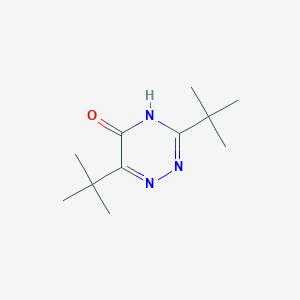



![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
